3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
Thiazolo[5,4-b]pyridine is a heterocyclic compound that has been studied for its potential in various biological activities . It is a part of a larger group of compounds known as 1,3,4-thiadiazoles, which are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .Scientific Research Applications
Photodynamic Therapy Applications
One study synthesizes and characterizes new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy (PDT). The derivatives exhibit significant properties such as good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These properties make them potential Type II photosensitizers for cancer treatment via PDT, highlighting a novel application of benzenesulfonamide derivatives in medical treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Interventions
Another study explores the synthesis, structure-activity relationship, and biochemical characterization of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds exhibit high-affinity inhibition, suggesting potential for detailed investigation into the pathophysiological role of the kynurenine pathway after neuronal injury, which is significant in understanding and treating neurological conditions (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
Antimicrobial Agents
A third study highlights the synthesis of pyrazolyl benzenesulfonamide derivatives exhibiting anti-inflammatory and antimicrobial activities. Notably, certain derivatives surpass the effectiveness of indomethacin in anti-inflammatory assays while demonstrating selective inhibitory activity towards COX-2 enzymes. These compounds also show superior gastrointestinal safety profiles and antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting their potential as safer, effective antimicrobial and anti-inflammatory agents (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with similar compounds are often determined by their biological activities. For example, 1,3,4-thiadiazoles are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Properties
IUPAC Name |
3,4-dimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-8-9-17(11-14(13)2)27(24,25)23-16-6-3-5-15(12-16)19-22-18-7-4-10-21-20(18)26-19/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBPBZPWCHULGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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